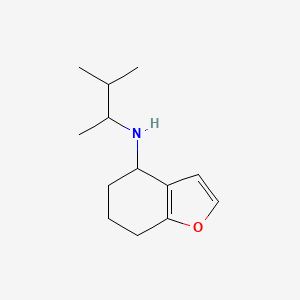

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Description

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a bicyclic organic compound featuring a tetrahydrobenzofuran core substituted with an amine group at the 4-position and a branched 3-methylbutan-2-yl alkyl chain. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where tetrahydrobenzofuran derivatives are explored for their pharmacological activities.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

InChI |

InChI=1S/C13H21NO/c1-9(2)10(3)14-12-5-4-6-13-11(12)7-8-15-13/h7-10,12,14H,4-6H2,1-3H3 |

InChI Key |

SFUJNJDLFCADCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1CCCC2=C1C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzofuran intermediate, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates, control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amine compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogues with modifications in the amine substituent, benzofuran substitution, or functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent/Modification | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-methylbutan-2-yl | C₁₃H₁₉NO | 205.30 | Benzofuran, secondary amine |

| N-[3-(methylsulfanyl)propyl]-... (Ev7) | 3-(methylsulfanyl)propyl | C₁₂H₁₉NOS | 225.35 | Benzofuran, thioether |

| N-[1-(3-nitrophenyl)ethyl]-... (Ev9) | 3-nitrophenylethyl | C₁₆H₁₈N₂O₃ | 286.33 | Benzofuran, nitro group |

| N-ethyl-4-(5-fluoro-... (Ev10) | 5-fluoro-benzofuran, ethyl | C₁₅H₂₂FNO | 251.34 | Fluorinated benzofuran |

- Substituent Effects :

- The 3-methylbutan-2-yl group in the target compound increases lipophilicity compared to the 3-(methylsulfanyl)propyl group in ’s analogue, which introduces sulfur but reduces branching.

- The 3-nitrophenylethyl substituent () adds aromaticity and electron-withdrawing effects, likely reducing solubility compared to the target.

- Fluorination in ’s compound enhances metabolic stability and may alter binding affinity due to electronegativity.

Analytical Data and Characterization

While direct HPLC or NMR data for the target compound are unavailable, provides retention times for triazine derivatives with similar substituents:

- N-(sec-butyl)-4-Chloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazin-2-Amine: tR = 13.48 min (HPLC, 5–95% methanol).

- N-(sec-butyl)-4-Chloro-6-Phenethoxy-1,3,5-Triazin-2-Amine: tR = 12.08 min .

These values suggest that substituent polarity (e.g., thioether vs. phenethoxy) influences retention behavior. The target compound’s amine group may result in intermediate retention compared to these analogues.

Biological Activity

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₉N

- Molecular Weight : 191.30 g/mol

1. Neuropharmacological Effects

Research indicates that compounds similar to N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran derivatives exhibit significant neuropharmacological effects. These include:

- Antidepressant Activity : Studies have shown that benzofuran derivatives can modulate neurotransmitter systems involved in mood regulation. For instance, they may influence serotonin and norepinephrine levels in the brain, contributing to antidepressant effects.

- Anxiolytic Properties : Certain benzofurans have demonstrated the ability to reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders.

2. Anticancer Potential

Benzofuran derivatives are also being investigated for their anticancer properties. The following mechanisms have been noted:

- Inhibition of Tumor Cell Proliferation : Some studies report that benzofuran compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Targeting Specific Pathways : Research suggests that these compounds may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.

Case Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated the antidepressant effects of a related benzofuran compound in a rodent model. The results indicated a significant reduction in depressive-like behaviors after administration of the compound over a two-week period. The mechanism was attributed to increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.